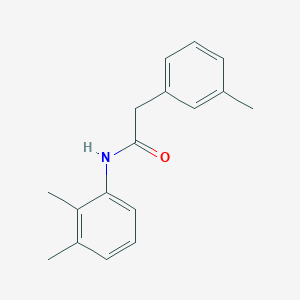
N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide is an organic compound characterized by the presence of two aromatic rings substituted with methyl groups and an acetamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide typically involves the reaction of 2,3-dimethylaniline with 3-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,3-dimethylphenyl)-2-(4-methylphenyl)acetamide
- N-(2,4-dimethylphenyl)-2-(3-methylphenyl)acetamide
- N-(2,3-dimethylphenyl)-2-(3-ethylphenyl)acetamide
Uniqueness
N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-6-4-8-15(10-12)11-17(19)18-16-9-5-7-13(2)14(16)3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISNZTBXFNHQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(3-methylphenyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291123.png)
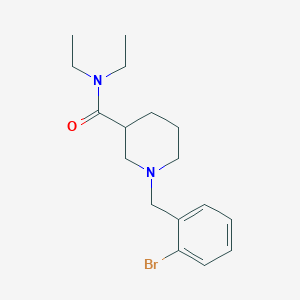
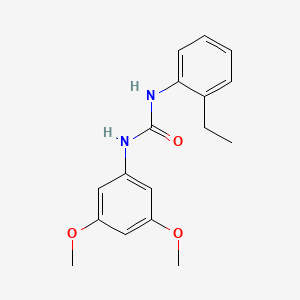
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5291134.png)
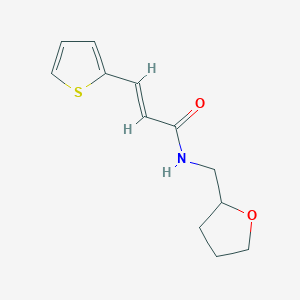
![N-(4-{[(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5291147.png)
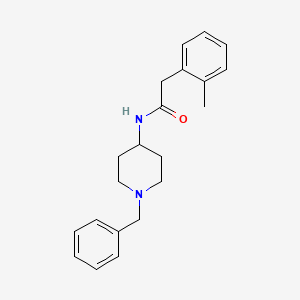
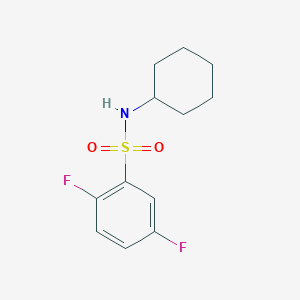
![1-[3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5291181.png)
![N-(3-{[(2-ethoxyphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5291184.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5291193.png)
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5291199.png)
![N-(4-chlorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5291213.png)
![7-(2-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5291221.png)
